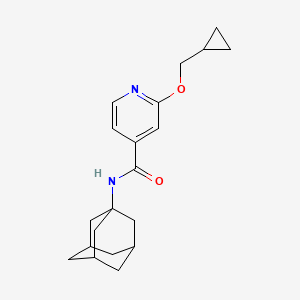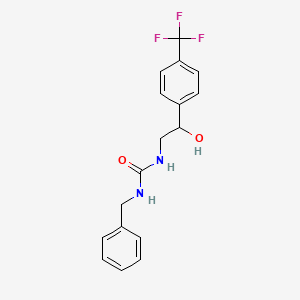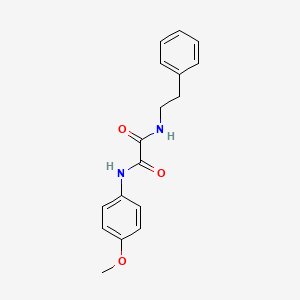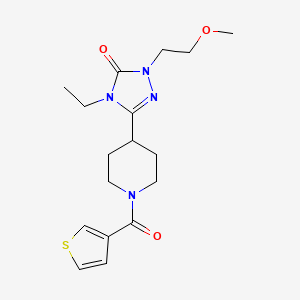
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It is a synthetic compound that has been developed for its potential use in treating various medical conditions, including muscle wasting, osteoporosis, and male hypogonadism.
Mechanism of Action
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics, such as muscle mass and bone density. By binding to these receptors, N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide can stimulate the growth of muscle tissue and increase bone mineral density, without the negative side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase muscle mass and strength, improve bone mineral density, and reduce fat mass. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, which may make it useful in treating type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide is its specificity for androgen receptors, which means that it can stimulate muscle growth and bone mineral density without the negative side effects associated with traditional anabolic steroids. However, one limitation of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide. One area of interest is its potential use in treating age-related muscle loss and osteoporosis in older adults. Another area of interest is its potential use in treating male hypogonadism, either alone or in combination with other therapies. Finally, further research is needed to determine the long-term safety and efficacy of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide in humans, as well as its potential use in treating other medical conditions.
Synthesis Methods
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide involves several steps, including the reaction of isonicotinic acid with 1-adamantanol to form an ester intermediate, which is then reacted with cyclopropylmethyl bromide to form the final product. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has also been investigated for its ability to increase bone mineral density and improve physical function in older adults. In addition, N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropylmethoxy)isonicotinamide has been studied for its potential use in treating male hypogonadism, a condition in which the body does not produce enough testosterone.
properties
IUPAC Name |
N-(1-adamantyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(17-3-4-21-18(8-17)24-12-13-1-2-13)22-20-9-14-5-15(10-20)7-16(6-14)11-20/h3-4,8,13-16H,1-2,5-7,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDNGMFBOTQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)









